

Spectroscopic Profile of 1-(4-Octylphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Octylphenyl)ethanone

Cat. No.: B152876

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the aromatic ketone **1-(4-Octylphenyl)ethanone**, also known as 4'-octylacetophenone. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, drug development, and materials science by providing key spectroscopic data and the methodologies for their acquisition. While a complete experimental dataset for **1-(4-Octylphenyl)ethanone** is not publicly available, this guide combines known data for the target compound with data from structurally similar analogs to provide a thorough analytical profile.

Chemical Structure and Properties

1-(4-Octylphenyl)ethanone is a ketone characterized by an octyl group and an acetyl group attached to a benzene ring at the para position.

Chemical Structure:

Molecular Formula: C₁₆H₂₄O^{[1][2][3]}

Molecular Weight: 232.36 g/mol ^{[1][3]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

Below is a summary of the available ^1H NMR data for **1-(4-Octylphenyl)ethanone** and predicted ^{13}C NMR data based on its chemical structure and data from analogs.

^1H NMR Spectral Data

A proton NMR spectrum for **1-(4-Octylphenyl)ethanone** has been reported. The data provides characteristic signals for the aromatic, acetyl, and octyl protons.

Table 1: ^1H NMR Spectral Data for **1-(4-Octylphenyl)ethanone**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.8-7.9	Doublet	2H	Aromatic protons ortho to the acetyl group
~7.2-7.3	Doublet	2H	Aromatic protons ortho to the octyl group
~2.6	Triplet	2H	-CH ₂ - group of the octyl chain attached to the benzene ring
~2.5	Singlet	3H	Acetyl (-COCH ₃) protons
~1.6	Multiplet	2H	-CH ₂ - group beta to the benzene ring
~1.2-1.4	Multiplet	10H	-(CH ₂) ₅ - of the octyl chain
~0.8-0.9	Triplet	3H	Terminal -CH ₃ group of the octyl chain

Note: Specific coupling constants were not available in the referenced data.

¹³C NMR Spectral Data (Predicted)

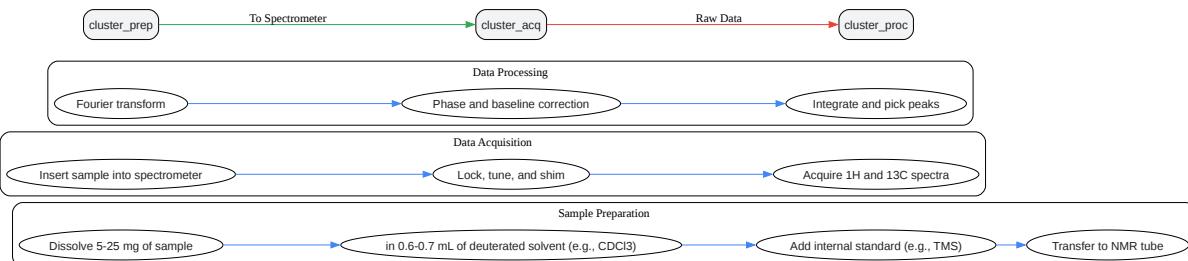

While an experimental ¹³C NMR spectrum for **1-(4-Octylphenyl)ethanone** is not readily available, the expected chemical shifts can be predicted based on the structure and data from similar compounds such as 1-(4-butylphenyl)ethanone and 1-(4-ethylphenyl)ethanone.

Table 2: Predicted ¹³C NMR Spectral Data for **1-(4-Octylphenyl)ethanone**

Chemical Shift (ppm)	Assignment
~198	Carbonyl carbon (C=O)
~145-150	Aromatic carbon attached to the octyl group
~135-140	Aromatic carbon attached to the acetyl group
~128-130	Aromatic CH carbons
~35-36	-CH ₂ - group of the octyl chain attached to the benzene ring
~31-32	Methylene carbons of the octyl chain
~29	Methylene carbons of the octyl chain
~26-27	Acetyl (-COCH ₃) carbon
~22-23	Methylene carbon of the octyl chain
~14	Terminal -CH ₃ carbon of the octyl chain

Experimental Protocol: NMR Spectroscopy

The following provides a general methodology for acquiring NMR spectra of aromatic ketones like **1-(4-Octylphenyl)ethanone**.

[Click to download full resolution via product page](#)

Figure 1: General workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-(4-Octylphenyl)ethanone** is expected to show characteristic absorption bands for the carbonyl group, aromatic ring, and aliphatic C-H bonds.

Predicted IR Spectral Data

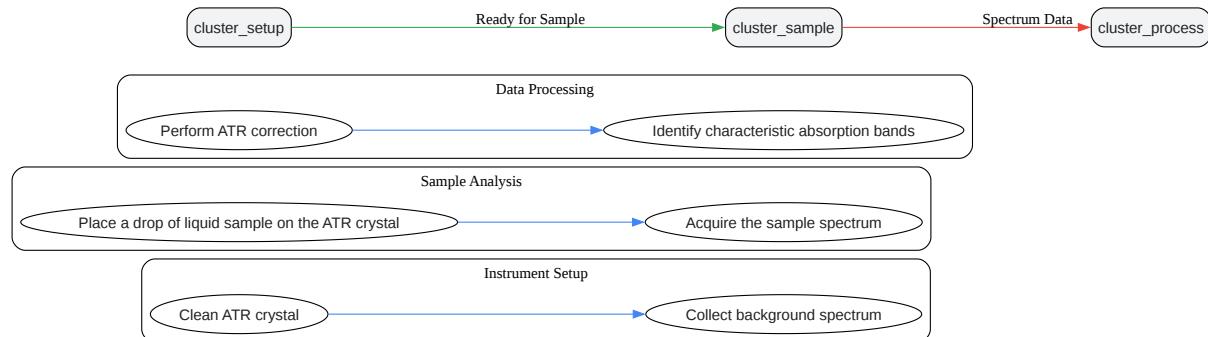

Based on the spectral data of analogous aromatic ketones, the following IR absorptions are expected for **1-(4-Octylphenyl)ethanone**.

Table 3: Predicted IR Spectral Data for **1-(4-Octylphenyl)ethanone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-2850	Strong	C-H stretching (alkyl chain)
~1685	Strong	C=O stretching (aryl ketone)
~1600, ~1580, ~1470	Medium-Weak	C=C stretching (aromatic ring)
~1450	Medium	C-H bending (alkyl chain)
~1260	Strong	C-C(=O)-C stretching and bending
~840-810	Strong	C-H out-of-plane bending (1,4-disubstituted benzene)

Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

For liquid samples like **1-(4-Octylphenyl)ethanone**, ATR-FTIR is a convenient technique that requires minimal sample preparation.

[Click to download full resolution via product page](#)

Figure 2: Workflow for acquiring an FT-IR spectrum using the ATR technique.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

Predicted Mass Spectrum Data (Electron Ionization)

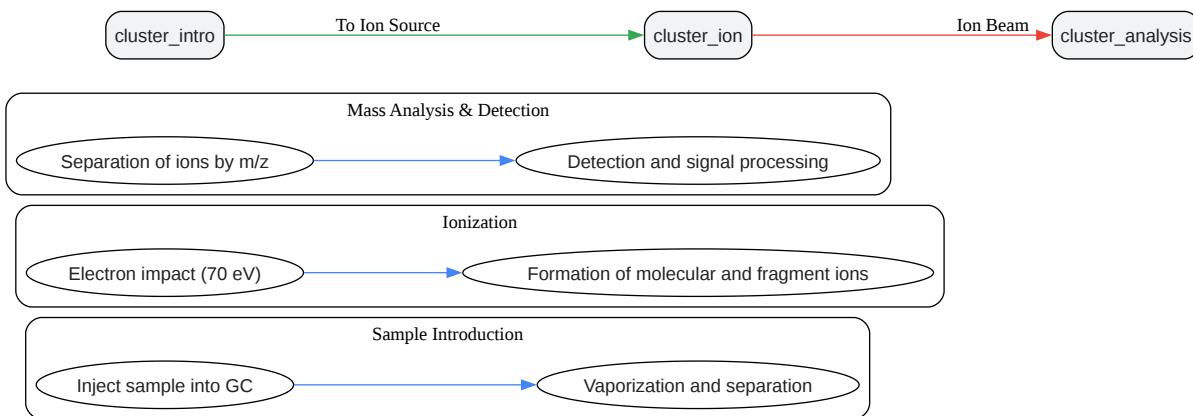

The mass spectrum of **1-(4-Octylphenyl)ethanone** under EI conditions is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for **1-(4-Octylphenyl)ethanone**

m/z	Proposed Fragment
232	$[M]^+$ (Molecular Ion)
217	$[M - \text{CH}_3]^+$
147	$[M - \text{C}_6\text{H}_{13}]^+$
131	$[\text{C}_9\text{H}_{11}\text{O}]^+$
119	$[\text{C}_8\text{H}_7\text{O}]^+$
43	$[\text{CH}_3\text{CO}]^+$

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following diagram illustrates the general workflow for analyzing a liquid sample using EI-MS, often coupled with Gas Chromatography (GC) for sample introduction.

[Click to download full resolution via product page](#)

Figure 3: General workflow for EI-MS analysis, often coupled with GC.

Conclusion

This technical guide provides a foundational understanding of the key spectroscopic characteristics of **1-(4-Octylphenyl)ethanone**. By combining available experimental data with predictive analysis based on structurally related compounds, this document offers valuable insights for researchers in the fields of chemistry and drug development. The detailed experimental workflows also serve as a practical guide for the spectroscopic analysis of this and similar compounds. Further experimental verification of the predicted data is encouraged for precise characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-(4-Octylphenyl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b152876#1-4-octylphenyl-ethanone-spectral-data-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com